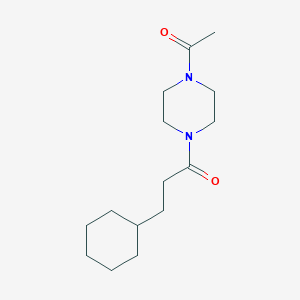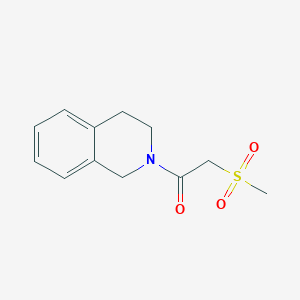
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the flow of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport.
Wirkmechanismus
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the flow of chloride ions across the membrane. This inhibition of CFTR activity can lead to a reduction in mucus production and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR, this compound has also been reported to inhibit other ion channels, including the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). This compound has also been shown to reduce inflammation in animal models of cystic fibrosis, possibly through its effects on ion transport and mucus production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its specificity for CFTR, which allows for the selective inhibition of this channel without affecting other ion channels. This specificity also allows for the study of CFTR function in vitro and in vivo. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. One area of interest is the development of more potent inhibitors of CFTR, which could improve the efficacy of this class of drugs in treating cystic fibrosis and other diseases. Another area of interest is the study of this compound in combination with other drugs, such as antibiotics or anti-inflammatory agents, to improve the overall treatment of cystic fibrosis. Finally, the use of this compound in other disease models, such as asthma or chronic obstructive pulmonary disease (COPD), may also be an area of future research.
Synthesemethoden
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can be synthesized using a variety of methods, including the reaction of 2-chloro-4-fluoroaniline with isobutyl isocyanate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield this compound. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport. In vitro studies have shown that this compound can inhibit CFTR-mediated chloride transport in a dose-dependent manner. In vivo studies in animal models of cystic fibrosis have also demonstrated the efficacy of this compound in improving lung function and reducing inflammation.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-6(2)13-10(15)14-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZRUNTCMXOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)

![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)




![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)




![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)